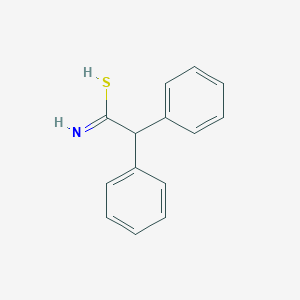

2,2-diphenylethanimidothioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWTTMRRXVHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diphenylethanimidothioic Acid and Its Analogues

General Approaches to Imidothioic Acid Synthesis

The formation of the imidothioic acid functional group is central to the synthesis. This functionality, characterized by a C(=NH)-SH tautomeric system, is typically derived from thioamide precursors.

Condensation Reactions Involving Thioamides and Related Intermediates

Thioamides are the most common and versatile precursors to imidothioic acids. Their synthesis can be achieved through various methods, which serve as the foundational step. A primary method is the thionation of the corresponding amide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and mild thionating agent for converting amides, ketones, and esters into their thio-analogues. nih.govorganic-chemistry.org The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org Compared to the harsher conditions often required with phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent offers greater functional group tolerance and often results in higher yields. organic-chemistry.org Modern protocols frequently utilize solvents like tetrahydrofuran (B95107) (THF) at room temperature, which can reduce reaction times compared to older methods that used toluene (B28343) at elevated temperatures. chemspider.com

Another significant route is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into terminal thioamides. wikipedia.orgorganic-chemistry.org This reaction, particularly the Kindler modification using elemental sulfur and a secondary amine like morpholine, is effective for rearranging a carbon skeleton and introducing the thioamide group in one pot. wikipedia.orgmsu.edu Recent advancements have employed microwave-assisted heating to develop high-yielding and more environmentally friendly protocols for this transformation. rsc.org

Furthermore, thioamides can be synthesized from a variety of starting materials. Nitriles react with thioacetic acid in the presence of calcium hydride to yield thioamides. Three-component reactions, such as the condensation of aldehydes, amines, and elemental sulfur, also provide a direct route to these crucial intermediates. organic-chemistry.org

Interestingly, the formation of a stable imidothioic acid intermediate has been observed and studied in the reaction of nitrones with carbon disulfide (CS₂). This process ultimately yields a thioamide, but proceeds through a key imidothioic acid species, highlighting its role as a tangible intermediate in certain synthetic pathways.

Stereoselective Synthesis Methods Utilizing Imidothioic Acid Esters

Direct stereoselective synthesis of imidothioic acids is not widely documented; however, methods developed for structurally related compounds, such as enol esters, provide valuable insights. The control of stereochemistry, particularly the Z/E configuration of the C=N double bond in imidothioic acid esters (thion-imino esters), is critical.

Boron Lewis acid-catalyzed intermolecular carboacyloxylation of ynamides with esters has been shown to produce fully substituted acyclic enol esters with high Z/E selectivity. This strategy, which involves the 1,2-difunctionalization of internal alkynes, could potentially be adapted for the synthesis of stereodefined imidothioic acid esters by using appropriate thio-analogue starting materials. The mechanism is believed to proceed through a keteniminium ion intermediate, which allows for precise control over the stereochemical outcome.

Synthesis of N-Substituted Imidothioic Acid Derivatives

Introducing substituents on the nitrogen atom of the imidothioic acid moiety can be achieved by modifying the precursor thioamide or the final product. The synthesis of N-substituted amides, a closely related transformation, offers well-established precedents.

One common strategy is the N-alkylation of a pre-formed thioamide. This can be accomplished using alkyl halides in the presence of a base. Another powerful method is reductive amination. This involves the reaction of a ketone or aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. This approach could be applied to synthesize an N-substituted 2,2-diphenylethanamide, which would then undergo thionation as described previously.

The table below summarizes common methods for N-substitution that are applicable to amide synthesis and, by extension, to the synthesis of N-substituted thioamide precursors.

| Method | Reagents | Substrate | Product |

| N-Alkylation | Alkyl Halide, Base (e.g., Cs₂CO₃, KOH) | Imide/Amide | N-Alkyl Imide/Amide |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Ketone/Aldehyde | N-Substituted Amine |

| Acyl Chloride Reaction | Primary/Secondary Amine | Acyl Chloride | N-Substituted Amide |

Synthetic Routes for Incorporating Diphenyl Moieties

Strategies for Constructing the 2,2-Diphenylethane Backbone

The 2,2-diphenylethane skeleton is most readily accessed from its corresponding carboxylic acid, 2,2-diphenylacetic acid. Several classical methods exist for the synthesis of this important precursor. One established route is the reduction of benzilic acid using red phosphorus and hydriodic acid in a glacial acetic acid medium. orgsyn.orgprepchem.com Another approach involves the condensation of glyoxylic acid with an excess of benzene (B151609), catalyzed by a solid acid like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid. chemicalbook.com

The Friedel-Crafts reaction provides a versatile platform for creating the diphenylmethane (B89790) core structure. wikipedia.org For instance, reacting benzene with dichloromethane (B109758) in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride can yield diphenylmethane. adichemistry.comgoogle.com Further functionalization would then be required to elaborate the two-carbon chain. Similarly, reacting benzene with benzyl (B1604629) chloride is a direct route to diphenylmethane. taylorandfrancis.com

The following table outlines key reactions for forming the diphenylalkane framework.

| Reaction | Starting Materials | Key Reagents | Product |

| Benzilic Acid Reduction | Benzilic Acid | Red Phosphorus, HI, Acetic Acid | 2,2-Diphenylacetic Acid orgsyn.org |

| Glyoxylic Acid Condensation | Glyoxylic Acid, Benzene | Solid Acid Catalyst (e.g., PVP-TfOH) | 2,2-Diphenylacetic Acid chemicalbook.com |

| Friedel-Crafts Alkylation | Benzene, Dichloromethane | Lewis Acid (e.g., AlCl₃) | Diphenylmethane adichemistry.com |

| Friedel-Crafts Alkylation | Benzene, Benzyl Chloride | Lewis Acid (e.g., FeCl₃) | Diphenylmethane google.com |

Integration of Thioamide or Imidothioic Acid Functionality into Diphenyl Frameworks

Once the 2,2-diphenylacetic acid precursor is obtained, it can be converted into the target thioamide. The most direct pathway involves converting the carboxylic acid to the corresponding amide, 2,2-diphenylacetamide, via standard methods (e.g., activation with thionyl chloride followed by reaction with ammonia). This amide can then be efficiently thionated using Lawesson's reagent to yield 2,2-diphenylethanethioamide. chemspider.comnih.gov This thioamide exists in equilibrium with its tautomer, 2,2-diphenylethanimidothioic acid.

Alternatively, the Willgerodt-Kindler reaction could theoretically be applied to a precursor like 1,1-diphenylacetone. This reaction is known to facilitate the migration of a carbonyl group to the terminal position of an alkyl chain, forming a thioamide. wikipedia.orgmsu.edu This would directly install the thioamide functionality at the desired position on the diphenylethane backbone.

Derivatization and Structural Modifications of 2,2 Diphenylethanimidothioic Acid

Esterification of Imidothioic Acids

The esterification of an imidothioic acid involves the conversion of the thio-carboxylic acid group (-C(=NH)SH) into an imidothioate ester (-C(=NH)SR'), where R' is an alkyl or aryl group. This transformation typically proceeds via reaction with an appropriate alcohol or alkyl halide. While direct esterification of imidothioic acids is not as commonly documented as that of carboxylic acids, established methods for esterification can be adapted for this purpose.

One of the most fundamental methods for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com This equilibrium-driven process can be applied to imidothioic acids, where the acid protonates the nitrogen atom, activating the carbon of the C=N bond towards nucleophilic attack by an alcohol. The use of a large excess of the alcohol can shift the equilibrium towards the formation of the S-alkyl imidothioate product. youtube.com

Modern esterification methods often employ coupling agents to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or dichloroimidazolidinedione (DCID), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid (or in this case, the imidothioic acid) to form a reactive intermediate that is readily attacked by the alcohol. nih.gov Another approach involves the use of solid-supported catalysts like dried Dowex H+ cation-exchange resin, sometimes with an additive like sodium iodide (NaI), which offers advantages such as easier product purification and catalyst reusability. nih.gov

The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbon of the imidothioic acid, leading to the formation of an S-ester, known as an S-alkyl imidothioate.

Table 1: Potential Esterification Reactions of 2,2-Diphenylethanimidothioic Acid

| Reactant (Alcohol) | Catalyst/Method | Product (S-Alkyl 2,2-Diphenylethanimidothioate) |

| Methanol | H₂SO₄ (Fischer Esterification) | S-Methyl 2,2-diphenylethanimidothioate |

| Ethanol | Dowex H⁺/NaI | S-Ethyl 2,2-diphenylethanimidothioate |

| Isopropanol | DCID/Triethylamine | S-Isopropyl 2,2-diphenylethanimidothioate |

| Benzyl (B1604629) alcohol | DCC/DMAP | S-Benzyl 2,2-diphenylethanimidothioate |

N-Substitution Reactions and Formation of Analogues

N-substitution reactions of this compound target the nitrogen atom of the imidothioic acid group, leading to the formation of N-substituted analogues. These reactions typically involve the deprotonation of the N-H group followed by reaction with an electrophile, such as an alkyl halide or an acyl chloride.

The direct alkylation of the nitrogen atom in an amide or thioamide can be challenging due to the potential for competing O- or S-alkylation. However, by carefully selecting the reaction conditions, N-alkylation can be favored. The use of a strong base, such as sodium hydride (NaH) or butyllithium, can effectively deprotonate the nitrogen atom to form a more nucleophilic amide or thioamide anion. This anion can then react with an alkylating agent, like an alkyl iodide or bromide, to form the N-alkylated product. researchgate.net

Acylation of the nitrogen atom can be achieved by reacting the imidothioic acid with an acyl chloride or an acid anhydride (B1165640) under basic conditions. The base serves to neutralize the hydrogen chloride byproduct and to promote the nucleophilicity of the nitrogen atom. This results in the formation of N-acyl derivatives.

The synthesis of N-substituted derivatives can also be approached by reacting a substituted amine with an activated form of 2,2-diphenylacetic acid, followed by thionation, although this represents a multi-step synthesis of the analogues rather than a direct derivatization of the parent imidothioic acid.

Table 2: Potential N-Substitution Reactions of this compound

| Reagent | Base/Conditions | Product Class |

| Methyl Iodide | Sodium Hydride (NaH) in THF | N-Methyl-2,2-diphenylethanimidothioic acid derivative |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) in DMF | N-Benzyl-2,2-diphenylethanimidothioic acid derivative |

| Acetyl Chloride | Triethylamine (Et₃N) | N-Acetyl-2,2-diphenylethanimidothioic acid derivative |

| Benzoyl Chloride | Pyridine | N-Benzoyl-2,2-diphenylethanimidothioic acid derivative |

Halogenation and Other Electrophilic Aromatic Substitutions on Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (SₑAr) reactions, with halogenation being a primary example. minia.edu.eg In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The substituent already on the ring (the -CH(C=S)NH₂ group) directs the position of the incoming electrophile. The alkyl group is generally considered an ortho-, para-director and an activating group.

Halogenation of aromatic rings, such as chlorination or bromination, typically requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). nih.gov The catalyst polarizes the halogen molecule (e.g., Br₂ or Cl₂), creating a more potent electrophile that can be attacked by the π-system of the phenyl rings. minia.edu.eg The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, from which a proton is lost to restore aromaticity. libretexts.org

Given the structure of this compound, halogenation is expected to occur at the ortho and para positions of the phenyl rings. Mono-substitution would likely lead to a mixture of 2-halo, 4-halo, and potentially some di- and poly-halogenated products depending on the reaction conditions and stoichiometry of the halogenating agent. Studies on the chlorination of the structurally similar diphenylmethane (B89790) have shown that a mixture of ortho and para substituted products is formed. researchgate.net Other electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) can also be envisaged, leading to the corresponding nitro and sulfonic acid derivatives. youtube.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

| Reagent | Catalyst | Potential Product(s) |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Mono-, di-, and poly-brominated derivatives |

| Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Mono-, di-, and poly-chlorinated derivatives |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Mono- and di-nitro derivatives |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | None | Mono- and di-sulfonated derivatives |

Cycloaddition Reactions and Formation of Heterocyclic Derivatives

The imidothioic acid functional group of this compound contains C=N and, through tautomerism, C=S double bonds, which can participate in cycloaddition reactions to form various heterocyclic structures. libretexts.orgnih.govslideshare.net Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org

A prominent type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne). The C=S bond (thiocarbonyl group) in the tautomeric form of this compound can act as a dienophile, reacting with a diene to form a six-membered sulfur-containing heterocycle.

Another important class is the [2+2] cycloaddition, which can occur under photochemical conditions between two alkene-like moieties to form a four-membered ring. libretexts.orgnih.govslideshare.net The C=N or C=S bond of the imidothioic acid could potentially undergo a [2+2] cycloaddition with an alkene, leading to the formation of azetidine (B1206935) or thietane (B1214591) derivatives, respectively. nih.gov

Furthermore, 1,3-dipolar cycloadditions can occur where a 1,3-dipole reacts with a dipolarophile. The imidothioic acid moiety could potentially be converted into a 1,3-dipolar species, or it could react with one, to generate five-membered heterocyclic rings. For instance, reaction with nitrile oxides or azides could lead to the formation of various five-membered heterocycles containing nitrogen and sulfur.

Table 4: Potential Cycloaddition Reactions and Resulting Heterocyclic Derivatives

| Reaction Type | Reactant Partner (Example) | Potential Heterocyclic Product Scaffold |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Dihydrothiopyran derivative |

| [2+2] Photochemical Cycloaddition | Ethylene | Thietane derivative |

| [2+2] Photochemical Cycloaddition | Ethylene | Azetidine derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Five-membered N,S-heterocycle |

Spectroscopic and Structural Characterization Methodologies in Imidothioic Acid Research

X-ray Crystallographic Analysis of Imidothioic Acid Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of imidothioic acid derivatives in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the imidothioic acid tautomer and understanding its conformational preferences.

In a study on the reactivity of nitrones with carbon disulfide, a stable imidothioic-acid intermediate was successfully isolated and its structure confirmed by X-ray crystallography. acs.org The crystallographic data provides concrete evidence for the N-C-S linkage and the geometry of the molecule. The ability to obtain single crystals of sufficient quality is a prerequisite for this analysis. The crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The scattering of these X-rays by the electron clouds of the atoms produces a diffraction pattern, which is then mathematically analyzed to generate a three-dimensional model of the molecule. nih.govresearchgate.netmdpi.com

Key structural parameters obtained from X-ray analysis of imidothioic acid derivatives include the C=N and C-S bond lengths, which are characteristic of the imino and thioacid functionalities, respectively. Furthermore, the planarity of the imidothioic acid group and the torsion angles involving the substituents on the carbon and nitrogen atoms can be precisely determined. Intermolecular interactions, such as hydrogen bonding involving the N-H and S-H groups, are also revealed, providing insights into the crystal packing and the supramolecular architecture. mdpi.comnih.gov

Table 1: Representative Crystallographic Data for an Imidothioic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.302(5) |

| b (Å) | 12.522(4) |

| c (Å) | 13.383(4) |

| α (°) | 90 |

| β (°) | 116.86(6) |

| γ (°) | 90 |

| V (ų) | 1726.429 |

| Z | 4 |

Note: Data is representative and based on a published crystal structure of a related heterocyclic compound to illustrate the type of information obtained. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of imidothioic acid derivatives in solution. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum of an imidothioic acid derivative, the proton attached to the nitrogen atom (N-H) of the imino group typically appears as a broad singlet in the downfield region of the spectrum, often between 7.5 and 8.5 ppm. libretexts.org The exact chemical shift is dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. The proton of the thiol group (S-H) is also expected to be observed, though its signal can be broad and its position variable. Protons on carbons adjacent to the imidothioic acid functionality will exhibit characteristic chemical shifts. For instance, in a compound like 2,2-diphenylethanimidothioic acid, the methine proton would be influenced by the adjacent phenyl groups and the imidothioic acid moiety.

¹³C NMR spectroscopy is equally informative. The carbon atom of the C=N group in an imidothioic acid derivative is expected to resonate in the range of 160-180 ppm, a region characteristic of imines and related functional groups. nih.gov The chemical shift of this carbon is sensitive to the nature of the substituents on both the carbon and nitrogen atoms. The carbons of the phenyl groups in this compound would appear in the aromatic region of the spectrum, typically between 125 and 140 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further confirming the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=N | - | ~170 |

| C(Ph)₂ | ~5.0 | ~60 |

| Phenyl-H | ~7.2-7.4 | ~127-138 |

| N-H | ~8.0 (broad) | - |

| S-H | Variable (broad) | - |

Note: These are predicted values based on general principles and data for related structures. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. udel.edu For imidothioic acids, the IR spectrum provides valuable information regarding the presence of the C=N, N-H, and S-H bonds.

The C=N stretching vibration is a particularly important diagnostic peak for imidothioic acids and is typically observed in the region of 1600-1650 cm⁻¹. scispace.comnih.gov This absorption is often strong and can help to distinguish the imidothioic acid tautomer from its thioamide counterpart, which exhibits a C=O stretching band at a higher frequency.

The N-H stretching vibration of the imino group gives rise to a characteristic absorption in the range of 3100-3500 cm⁻¹. libretexts.org This band can be sharp or broad depending on the extent of hydrogen bonding in the sample. In cases where the imidothioic acid is part of a dimeric structure or a hydrogen-bonded network, the N-H stretch may appear as a broad band.

The S-H stretching vibration of the thiol group is typically weak and appears in the region of 2550-2600 cm⁻¹. The weakness of this absorption can sometimes make it difficult to identify, especially if other absorptions are present in this region of the spectrum. The presence of aromatic rings in a molecule like this compound would also give rise to characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. udel.eduyoutube.com

Table 3: Characteristic IR Absorption Frequencies for Imidothioic Acid Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium to Strong, can be broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| C=N Stretch | 1600 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. libretexts.orgmiamioh.edu For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

In the mass spectrum, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound. The fragmentation of imidothioic acid derivatives under electron impact (EI) or other ionization methods can provide valuable structural information. nih.gov

For this compound, common fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional group and the stable phenyl rings. For instance, the loss of the thiol group (•SH) or the entire imidothioic acid moiety could be observed. Cleavage of the C-C bond between the diphenylmethyl group and the imidothioic acid carbon would lead to the formation of a stable diphenylmethyl cation. The fragmentation pattern of the phenyl groups themselves, often showing characteristic losses of small neutral molecules, can also be observed. youtube.com The interpretation of these fragmentation patterns, often aided by computational methods, can help to piece together the structure of the molecule. nih.gov

Table 4: Potential Mass Spectrometric Fragments for this compound

| Fragment | m/z (of fragment ion) | Possible Neutral Loss |

| [M]⁺ | 241 | - |

| [M - SH]⁺ | 208 | •SH |

| [M - C(S)NH]⁺ | 167 | •C(S)NH |

| [C₁₃H₁₁]⁺ (diphenylmethyl) | 167 | •C(S)NH₂ |

| [C₆H₅]⁺ (phenyl) | 77 | C₇H₆ |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization method and conditions.

Computational and Theoretical Investigations of Imidothioic Acid Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure, geometry, and energy of molecules. researchgate.net By approximating the electron density of a system, DFT allows for the calculation of various chemical properties. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to investigate molecular properties. nih.govscience.gov Studies on related thioamides often use DFT to identify sites of reactivity, showing that reactions frequently occur at C=S or C=O groups. researchgate.net The addition of different functional groups, such as a phenyl group, can significantly influence the electronic structure of a thioamide. iaea.orgcsu.edu.au

A primary feature of imidothioic acids is their ability to exist in tautomeric forms, most notably the thiol-imine [R-C(SH)=NR'] and the thione-amine [R-C(S)-NHR'] forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers. iaea.org In the gas phase, the thione form is often found to be the most stable tautomer for related molecules like 1,2,4-triazole-3-thione. nih.gov This preference is a key aspect of their chemistry.

Computational studies on phosphonyl thioamides have identified at least three stable tautomeric forms, involving C=N, C=S, or C=C double bonds. researchgate.net The relative energies of these forms can be calculated with high accuracy. For many thioamides, the thione tautomer is predominant in the gas phase. iaea.orgcsu.edu.au The stability can be influenced by intramolecular hydrogen bonding, such as the formation of a six-membered ring in certain phosphonyl thioamides. researchgate.net The choice of substituents generally has a limited effect on the relative stabilities of the core tautomers in the gas phase. nih.gov

The stability of tautomers can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which examines donor-acceptor interactions and their energetic contributions. nih.govresearchgate.net The table below, based on data for a similar tautomeric system, illustrates how computational methods can quantify the energy differences between tautomers.

| Tautomer System | Computational Method | Phase | More Stable Tautomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Phosphonyl Thioamides | DFT | Gas Phase | Thione Form | - | researchgate.net |

| 1,2,4-triazole-3-thione | HF, B3LYP, MP2 | Gas Phase | Thione Form | - | nih.gov |

| Thioformamide (B92385) | AE-CCSD(T) | Cryogenic Matrix | Thioamide (Thione) | >8 | nih.gov |

DFT is also employed to map out reaction pathways and calculate the energy barriers for chemical transformations, such as tautomerization. For the intramolecular proton transfer in thione-thiol systems, the transition state energy can be significant. In isolated phosphonyl thioamides, the calculated barrier can be as high as 40 kcal/mol. researchgate.net However, the presence of a solvent molecule, like water, can lower this barrier substantially, in some cases to under 30 kcal/mol, by facilitating proton transfer. researchgate.net

In a mechanistic study of nitrone reactions leading to an imidothioic acid intermediate, DFT calculations revealed an activation barrier of 22 kcal/mol for the initial cyclization step. acs.org The subsequent transformation to the final thioamide product involved a rate-limiting C-S bond cleavage with a barrier of 20 kcal/mol. acs.org These calculations are vital for understanding reaction kinetics and mechanisms, showing how intermediates are formed and converted into products. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While specific MD studies on 2,2-diphenylethanimidothioic acid are not available, the technique is widely applied to understand the conformational dynamics of flexible molecules, particularly those with bulky groups like the diphenyl fragments. nsf.govrsc.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data, such as FT-IR and Raman spectra. nih.gov Methods like DFT, often using the B3LYP functional, are used to compute vibrational frequencies. nih.gov To improve accuracy, these calculated frequencies are often scaled to better match experimental values. nih.gov This combined experimental and theoretical approach allows for confident assignment of vibrational modes. nih.gov

For thioamides, computational methods can predict the distinct IR spectra for different tautomers (thione vs. thiol), which helps in their experimental identification. researchgate.netnih.gov For example, UV-induced tautomerization of thioformamide in a cryogenic matrix was confirmed by comparing the new bands in the IR spectrum with the computed anharmonic IR spectra of the thiolimine tautomer. nih.gov A comprehensive conformational analysis of thymidine (B127349) showed that to reliably reconstruct its IR spectrum, a vast number of conformers must be considered, a task only feasible through computation. nih.gov

The table below shows a comparison of calculated and experimental vibrational frequencies for a related class of compounds, demonstrating the accuracy of modern computational methods.

| Molecule/System | Method | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 2-methyl piperazine | B3LYP/6-31G** | Various | Scaled values | Good agreement | nih.gov |

| Thymidine | B3LYP/6-31G(d,p) | Various | Convolution of 92 conformers | <1% discrepancy | nih.gov |

Mechanistic Modeling of Interactions Involving Imidothioic Acid Adducts

Computational modeling is crucial for understanding the mechanisms of reactions where imidothioic acids or their related adducts are involved. Thioimidates, which are S-alkylated derivatives of imidothioic acids, have been studied as protecting groups in peptide synthesis. chemrxiv.orgnih.govresearchgate.net Computational analysis of the thioimidate's frontier orbitals helped elucidate the mechanism of epimerization and confirmed that converting a thioamide to a thioimidate raises the pKa of the α-proton, thus protecting its stereochemistry. chemrxiv.orgnih.gov

Furthermore, modeling showed that protonation of the thioimidate's basic nitrogen atom under acidic conditions prevents its sulfur atom from acting as a nucleophile, thereby enhancing its stability during peptide cleavage from the resin. nih.gov In another example, mechanistic modeling of the thiol-Michael addition reaction is used to understand the kinetics and structural effects of the monomers involved, which is essential for designing new polymers and bioactive products. researchgate.net DFT calculations on thiosemicarbazone derivatives have been used to model their interactions with biological targets, revealing covalent interactions between the thiocarbonyl carbon and cysteine residues in enzymes, which is fundamental for rational drug design. researchgate.net

Advanced Applications and Future Research Directions in Organic Synthesis

Imidothioic Acid Derivatives as Synthetic Intermediates

Imidothioic acids and their derivatives are valuable synthetic intermediates, particularly in the synthesis of sulfur-containing compounds like thioamides. Thioamides are crucial building blocks in organic chemistry due to their applications in the preparation of sulfur-based heterocycles, such as thiazoles and thiazolines. They also exhibit enhanced lipophilicity compared to their amide counterparts, a useful property in medicinal chemistry. acs.org

Recent research has demonstrated the formation of highly stable imidothioic acid intermediates in novel synthetic routes to thioamides. For instance, a metal-free and mild method for synthesizing thioamides from nitrones and carbon disulfide involves the formation of an imidothioic acid intermediate. acs.org In this process, a chloride anion catalyzes the insertion of CS2 into nitrones. Density Functional Theory (DFT) calculations have shown that this leads to a highly stable imidothioic-acid intermediate, which is approximately 60 kcal/mol more stable than the starting reagents. acs.org This intermediate then tautomerizes to the final thioamide product. acs.org

This methodology offers significant advantages over traditional thionating agents like Lawesson's reagent or phosphorus decasulfide, which often require harsh reaction conditions and can lead to poor chemoselectivity and harmful byproducts. acs.org The use of an imidothioic acid intermediate allows for a more controlled and selective synthesis of thioamides, even in the presence of sensitive functional groups. acs.org This approach has been successfully applied to the synthesis of UC-781, a potent HIV-1 non-nucleoside reverse transcriptase inhibitor. acs.org

The stability and reactivity of the imidothioic acid intermediate are key to the success of this synthetic strategy. The reaction pathway involves the cleavage of a C–S bond as the rate-limiting step, followed by a geminal hydrogen shift and cleavage of an N–O bond to form the stable intermediate. acs.org

Table 1: Selected Examples of Thioamide Synthesis via an Imidothioic Acid Intermediate

| Entry | Nitrone Substrate | Thioamide Product | Yield (%) |

| 1 | N-(4-chlorobenzylidene)-N-phenylmethanamine oxide | 4-Chloro-N-phenylbenzothioamide | 74 |

| 2 | N-(4-methoxybenzylidene)-N-phenylmethanamine oxide | 4-Methoxy-N-phenylbenzothioamide | 85 |

| 3 | N-(naphthalen-2-ylmethylene)-N-phenylmethanamine oxide | N-Phenylnaphthalene-2-carbothioamide | 78 |

Data sourced from a study on the chloride-catalyzed insertion of CS2 into nitrones. acs.org

Catalysis and Ligand Design Incorporating Imidothioic Acid Moieties

The "imido" moiety, a nitrogen atom double-bonded to another atom, is a key feature in the design of advanced catalysts and ligands. While direct examples of imidothioic acids in catalysis are still emerging, the principles can be understood from related structures like imidodiphosphoric acids. These chiral Brønsted acids have proven to be highly effective catalysts in a variety of asymmetric transformations. nih.govnih.gov

The design of these ligands often focuses on creating a specific chiral environment around a metal center or providing a defined pocket for substrate binding in organocatalysis. mdpi.commdpi.com The incorporation of an imidothioic acid moiety could offer unique electronic and steric properties to a ligand. The sulfur atom, being larger and more polarizable than oxygen, can influence the coordination geometry and reactivity of a metal catalyst.

For instance, chiral imidodiphosphorimidates (IDPis) have been successfully used as catalysts in asymmetric counter-anion directed catalysis (ACDC). nih.gov These catalysts have been applied to Mukaiyama-type aldol (B89426) condensations with high efficiency. nih.gov The design of such catalysts involves tuning their pKa, steric environment, and mode of activation to suit specific transformations. nih.gov

The potential for imidothioic acid moieties in ligand design lies in their ability to act as bidentate or monodentate ligands, coordinating to a metal center through both the sulfur and nitrogen atoms, or just the sulfur. This versatility could be exploited in the development of new transition metal catalysts for a range of reactions, including cross-coupling, hydrogenation, and oxidation reactions. mdpi.com The soft nature of the sulfur atom would make these ligands particularly suitable for coordinating with soft late transition metals like palladium, platinum, and gold.

Table 2: Performance of a Chiral Imidodiphosphoric Acid Catalyst in Asymmetric Sulfoxidation

| Substrate | Product | Enantiomeric Excess (ee, %) |

| Thioanisole | Methyl phenyl sulfoxide | 95 |

| 4-Methylthioanisole | 4-Tolyl methyl sulfoxide | 96 |

| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 94 |

Illustrative data based on findings for asymmetric sulfoxidation using chiral Brønsted acid catalysts. nih.gov

Chemo- and Stereoselective Transformations

Achieving high levels of chemo- and stereoselectivity is a central goal in modern organic synthesis. Imidothioic acid scaffolds have the potential to play a significant role in developing new selective transformations. The presence of multiple reactive sites—the C=N double bond, the S-H group, and the adjacent carbon atoms—allows for a variety of selective reactions.

For example, the diastereoselective synthesis of functionalized tetrahydropyridazines containing indole (B1671886) scaffolds has been achieved through an inverse-electron-demand aza-Diels–Alder reaction. rsc.orgresearchgate.net While not directly involving an imidothioic acid, this demonstrates how nitrogen-containing heterocyclic scaffolds can be used to control diastereoselectivity. The principles of controlling facial selectivity through steric hindrance and electronic effects could be applied to reactions involving imidothioic acid derivatives.

The development of catalytic asymmetric versions of reactions is also a key area of research. mdpi.com For instance, a Cu/(S,S)-iPr-box system has been used to achieve a catalytic asymmetric aza-Diels-Alder reaction with high enantiomeric excess. rsc.org The imidothioic acid moiety could be incorporated into chiral ligands for such catalytic systems, or the imidothioic acid itself could be a substrate in a stereoselective transformation.

The unique reactivity of the imidothioic acid functional group could be harnessed to direct the stereochemical outcome of a reaction. For example, the sulfur atom could coordinate to a chiral catalyst, orienting the substrate for a facial-selective attack. Alternatively, the C=N bond could undergo stereoselective addition reactions.

Development of Novel Reagents and Methodologies Utilizing Imidothioic Acid Scaffolds

The development of novel reagents and synthetic methodologies is crucial for advancing the field of organic synthesis. mdpi.com Imidothioic acid scaffolds offer a promising platform for the design of new reagents with unique reactivity.

For example, the conversion of carboxylic acids to esters is a fundamental transformation in organic chemistry. researchgate.netrsc.org While numerous methods exist, the development of milder and more selective reagents is an ongoing pursuit. A reagent based on an activated imidothioic acid derivative could potentially serve as a novel acylating agent.

Furthermore, the imidothioic acid functional group could be incorporated into larger, more complex molecular scaffolds to create reagents for specific purposes. nih.gov For instance, a chiral imidothioic acid derivative could be used as a chiral resolving agent or as a building block in the synthesis of complex natural products.

The exploration of unconventional reaction conditions, such as flow chemistry, photochemistry, and electrochemistry, could also unlock new reactivity patterns for imidothioic acids. mdpi.com These methodologies can offer improved reaction control, scalability, and safety, making the synthesis of compounds derived from imidothioic acids more efficient and sustainable.

The synthesis of heterocyclic compounds is another area where new methodologies are constantly being sought. uobaghdad.edu.iq The imidothioic acid moiety, with its inherent combination of nitrogen and sulfur, is a prime candidate for the construction of novel heterocyclic rings with potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,2-diphenylethanimidothioic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of structurally related thiourea derivatives often involves the reaction of amines with thiocarbonylating agents like CS₂ or thiophosgene under controlled conditions. For example, optimizing stoichiometric ratios (e.g., 1:1.2 for amine to CS₂) and using aprotic solvents (e.g., THF or DCM) at 0–5°C can minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product . Characterization should include ¹H/¹³C NMR to confirm imine-thiol tautomerism and FT-IR for S-H/N-H stretching bands (2500–3300 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying thermal and pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) and at elevated temperatures (40–80°C). Monitor degradation via HPLC-UV (λ = 254 nm) at intervals (0, 24, 48 hrs). For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., mass loss >5% at 150°C). Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation, as recommended for structurally similar thioamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.